Bienvenue dans la boutique en ligne BenchChem!

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-

X-ray crystallography Conformational analysis Hydrogen bonding

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- (CAS 19206-90-7) is a heterocyclic compound with molecular formula C₁₃H₁₃N₅ and molecular weight 239.28 g/mol, consisting of a benzimidazole ring system connected to a 4,6-dimethylpyrimidine moiety via an amine bridge. The compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit, both adopting a near-planar conformation stabilized by intramolecular N—H⋯N hydrogen bonds.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 19206-90-7
Cat. No. B101250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-
CAS19206-90-7
Synonyms2-(4,6-Dimethyl-2-pyrimidinylamino)-1H-benzimidazole
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)C
InChIInChI=1S/C13H13N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
InChIKeyIHAVBFULRWYABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- (CAS 19206-90-7): A Structurally Verified Aminobenzimidazole–Pyrimidine Scaffold


1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- (CAS 19206-90-7) is a heterocyclic compound with molecular formula C₁₃H₁₃N₅ and molecular weight 239.28 g/mol, consisting of a benzimidazole ring system connected to a 4,6-dimethylpyrimidine moiety via an amine bridge [1]. The compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit, both adopting a near-planar conformation stabilized by intramolecular N—H⋯N hydrogen bonds [1]. First synthesized in 1985 and later via an improved condensation of 2-guanidinobenzimidazole with acetylacetone [1], this compound serves as a versatile building block and core scaffold for developing kinase inhibitors, antimicrobial agents, and other bioactive molecules within the broader benzimidazole–pyrimidine hybrid class [2].

Why Generic Substitution Fails for 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- (19206-90-7)


Simple benzimidazoles (e.g., 2-aminobenzimidazole, LogP ≈ 1.73) and benzothiazole analogs cannot directly substitute for this compound because the precise combination of the benzimidazole NH donor and the 4,6-dimethylpyrimidine ring creates a unique hydrogen-bonding topology that governs molecular recognition and solid-state packing [1]. The benzimidazole N—H group forms an intramolecular N—H⋯N(pyrimidine) hydrogen bond, locking the two aromatic rings into a near-planar conformation (interplanar angles of 1.3° and 5.4° in the two independent molecules) [1]. This geometry directly influences the compound's ability to form centrosymmetric dimers and engage in specific π–π stacking interactions that differ from the benzothiazole analog (interplanar dihedral angle = 1.9°, but lacking the N—H donor for the same intramolecular hydrogen bond) [1][2]. Furthermore, the calculated LogP of 2.79 for the target compound represents an approximately 11-fold increase in lipid solubility over unsubstituted 2-aminobenzimidazole, profoundly affecting partitioning, membrane permeability, and extraction behavior in both biological and synthetic applications .

Quantitative Differentiation Guide: 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- (19206-90-7) vs. Close Analogs


Interplanar Ring Alignment: Benzimidazole (1.3°–5.4°) vs. Benzothiazole (1.9°) Analog Crystal Structures

The target compound crystallizes with two independent molecules showing interplanar alignment angles of 1.3(1)° and 5.4(1)° between the benzimidazole and pyrimidine rings, stabilized by intramolecular N—H⋯N hydrogen bonds [1]. In contrast, the direct benzothiazole analog N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine exhibits a single interplanar dihedral angle of 1.9(1)°, and lacks the intramolecular N—H⋯N hydrogen bond because the benzothiazole sulfur replaces the NH donor [2]. The benzimidazole compound forms centrosymmetric hydrogen-bonded dimers via the amino linker N—H⋯N(pyrimidine) interaction, while the benzothiazole analog forms analogous dimers but with systematically different hydrogen-bond metrics [2].

X-ray crystallography Conformational analysis Hydrogen bonding

Lipophilicity (LogP): Target Compound (2.79) vs. Unsubstituted 2-Aminobenzimidazole (1.73)

The calculated LogP for 1H-benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- is 2.79, compared to 1.73 for unsubstituted 2-aminobenzimidazole [1]. This 1.06 log unit increase corresponds to approximately 11.5-fold higher octanol–water partition coefficient, driven by the lipophilic 4,6-dimethylpyrimidine substituent.

Lipophilicity Partition coefficient Drug-likeness

Mass Spectrometric Fragmentation Pathway: Benzimidazole vs. Benzothiazole Analogs

In the 2-(2'-benzazolylamino)-4,6-dimethylpyrimidine series, the benzimidazole derivative (target compound) undergoes initial pyrimidine ring fragmentation via two competitive processes: loss of methyl cyanide followed by methyl group, or vice versa . This fragmentation pathway is completely suppressed in the benzothiazole analog bearing a methoxyl substituent, which triggers an alternative low-energy fragmentation pathway. This differential mass spectrometric behavior provides unambiguous identification of the benzimidazole core in complex mixtures .

Mass spectrometry Fragmentation pattern Analytical differentiation

Reference Spectral Characterization: NMR, IR, and UV-Vis Libraries Availability vs. Custom Analogs

The target compound has reference spectra (²H NMR in DMSO-d₆, ¹³C NMR, FTIR in KBr wafer, and UV-Vis in methanol) deposited in the Wiley KnowItAll Spectral Library, providing verified spectral fingerprints for compound identity confirmation [1]. In contrast, custom benzimidazole–pyrimidine analogs typically lack such publicly available, peer-reviewed spectral references, necessitating in-house spectral assignment and validation.

Spectral database NMR reference Quality control

Synthetic Accessibility: Direct Condensation Route with Established Yield Benchmark

The target compound is synthesized via condensation of 4,6-dimethylpyrimidin-2-ylcyanamide with o-phenylenediamine, affording a reported yield of approximately 48% [1]. An alternative route using 2-guanidinobenzimidazole and acetylacetone also reliably produces the compound [2]. This straightforward two-component condensation contrasts with the multi-step sequences often required for substituted benzimidazole–pyrimidine hybrids, which may involve protection/deprotection strategies and lower overall yields.

Synthesis yield Process chemistry Scale-up feasibility

Procurement-Relevant Application Scenarios for 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- (19206-90-7)


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor and Antimicrobial Lead Optimization

The near-planar conformation and dual hydrogen-bond donor/acceptor capacity of the benzimidazole–pyrimidine core make this compound a validated starting point for designing ATP-competitive kinase inhibitors (e.g., Lck, CDK1, Src family kinases) [1]. Its calculated LogP of 2.79 provides a balanced lipophilicity profile suitable for oral bioavailability optimization. SAR programs can leverage the unsubstituted benzimidazole ring as a handle for introducing diversity at the 5- and 6-positions, while the 4,6-dimethylpyrimidine maintains key hinge-binding interactions [1].

Analytical Chemistry: Reference Standard for Method Development and Identity Confirmation

With verified ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra available in the Wiley KnowItAll library [1], this compound serves as a reliable reference standard for HPLC method development, impurity profiling, and batch-to-batch quality control. Its distinct mass spectrometric fragmentation pattern (loss of CH₃CN from the pyrimidine ring) further enables definitive identification in LC-MS workflows .

Process Chemistry: Building Block for Parallel Synthesis Libraries

The straightforward single-step synthesis (~48% yield) [1] and commercial availability at ≥95% purity position this compound as a cost-effective building block for generating diverse compound libraries via N-alkylation, acylation, or Suzuki coupling at the benzimidazole ring. Its differential LogP (2.79) compared to more polar benzimidazole building blocks (e.g., 2-aminobenzimidazole, LogP 1.73) expands the physicochemical space accessible in library design [2].

Quote Request

Request a Quote for 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.